molecular formula C12H12N2 B11909896 1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile CAS No. 87870-08-4

1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile

Cat. No.: B11909896
CAS No.: 87870-08-4
M. Wt: 184.24 g/mol
InChI Key: IMZQMKFIHHPROC-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of two methyl groups at positions 1 and 4, a dihydroisoquinoline core, and a carbonitrile group at position 6. It has a molecular formula of C12H12N2 and a molecular weight of 184.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient route involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives, followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for good yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and other advanced techniques could enhance the efficiency and yield of the industrial process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups such as amines, alcohols, or other substituents.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific derivatives and their intended applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl-3,4-dihydroisoquinoline-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at position 6 and the methyl groups at positions 1 and 4 make it a versatile compound for various synthetic and research applications .

Properties

CAS No.

87870-08-4

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

1,4-dimethyl-3,4-dihydroisoquinoline-6-carbonitrile

InChI

InChI=1S/C12H12N2/c1-8-7-14-9(2)11-4-3-10(6-13)5-12(8)11/h3-5,8H,7H2,1-2H3

InChI Key

IMZQMKFIHHPROC-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(C2=C1C=C(C=C2)C#N)C

Origin of Product

United States

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